molecular formula C14H23NO B173406 4-(N-Maleimido)benzyl-a-trimethylammonium Iodide CAS No. 151649-48-8

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide

Cat. No.: B173406
CAS No.: 151649-48-8
M. Wt: 221.34 g/mol
InChI Key: DUPRTBOVJMCXIM-UHFFFAOYSA-N
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Description

Chemical Identity:
4-(N-Maleimido)benzyl-α-trimethylammonium iodide (MBTA) is a thiol-reactive affinity labeling agent with the molecular formula C₁₄H₁₇N₂O₂·I (molecular weight: 372.20 g/mol). Its structure includes a maleimide group for covalent thiol conjugation and a quaternary ammonium moiety, which mimics acetylcholine, enabling selective targeting of nicotinic acetylcholine receptors (nAChRs) .

Mechanism and Applications:
MBTA selectively labels reduced cysteine residues (Cys-192 and Cys-193) in the α-subunit of nAChRs after disulfide bond reduction. This property has made it a critical tool for mapping the acetylcholine binding site in Torpedo californica electroplax and mammalian systems . Beyond neurobiology, MBTA inhibits viral infectivity (e.g., hepatitis C and HPV pseudovirions) by alkylating free thiols on envelope glycoproteins .

Properties

IUPAC Name

N,N-diethyl-2-[(4-methylphenyl)methoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-15(5-2)10-11-16-12-14-8-6-13(3)7-9-14/h6-9H,4-5,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPRTBOVJMCXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCC1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7043877
Record name PT-807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151649-48-8
Record name PT-807
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151649488
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PT-807
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7043877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIETHYL-2-(4-METHYLBENZYLOXY)ETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88X8B72T42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Molecular Characteristics

The compound’s molecular formula, C₁₄H₂₃NO·I , reflects a hybrid structure combining a benzene ring, maleimide group, and trimethylammonium iodide. Key properties impacting synthesis include:

PropertyValueImplications for Synthesis
Melting Point204–205°CHigh thermal stability
SolubilitySlight in acetonitrile/waterPolar aprotic solvents preferred
Stability-20°C storage recommendedSensitivity to thermal degradation

The maleimide group’s reactivity toward thiols necessitates anhydrous conditions during synthesis to prevent premature side reactions.

Synthetic Routes and Reaction Mechanisms

Key Challenges

  • Regioselectivity : Ensuring maleimide attaches para to the ammonium group.

  • Byproduct Formation : Competing reactions at the ammonium center may require protective groups.

Industrial-Scale Production Considerations

Supplier Landscape and Manufacturing Practices

Global suppliers such as Career Henan Chemical Co. and 3B Pharmachem utilize proprietary methods, but shared industrial practices include:

SupplierPurityScalePrice (USD/KG)
Career Henan Chemical85–99.8%20 tons/year1.00
3B Pharmachem≥90%CustomN/A

Continuous flow reactors may enhance yield and reduce iodide byproducts.

Comparative Analysis of Maleimide-Based Quaternary Ammonium Salts

CompoundKey DifferenceSynthetic Complexity
N-EthylmaleimideLacks quaternary ammoniumLow
BenzyltrimethylammoniumNo maleimide groupModerate
Target CompoundDual functionalityHigh

The integration of maleimide and quaternary ammonium groups elevates synthetic complexity, requiring stringent pH control (6.5–7.5) to prevent maleimide hydrolysis.

Quality Control and Analytical Methods

Purity Assessment

  • HPLC : Retention time comparison against standards.

  • Elemental Analysis : Confirming C/H/N/I ratios.

  • ¹H NMR : Characteristic peaks at δ 3.1 ppm (N⁺(CH₃)₃) and δ 6.8 ppm (maleimide protons) .

Chemical Reactions Analysis

Types of Reactions

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major product is typically an alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted ethanamine derivatives.

Scientific Research Applications

4-(N-Maleimido)benzyl-a-trimethylammonium Iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N-Maleimido)benzyl-a-trimethylammonium Iodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved often include signal transduction mechanisms that lead to various biological effects.

Comparison with Similar Compounds

Functional and Structural Comparison Table

Compound Molecular Weight (g/mol) Reactive Group Specificity Key Application
MBTA 372.20 Maleimide + quaternary ammonium Reduced Cys-192/193 in nAChRs nAChR mapping, viral entry inhibition
MPTA 358.19 Maleimide + phenyl Reduced nAChR cysteines Early affinity labeling
Bromoacetylcholine Bromide 290.97 Bromoacetate nAChR cysteines (active conformation) Functional receptor studies
NEM 125.13 Maleimide Broad thiol reactivity Blocking nonspecific thiols
PyrM 333.35 Maleimide + pyrene Hydrophobic cysteines Membrane protein labeling
Lophotoxin ~500 Epoxide nAChR α-subunit (Ser173-Glu335) Agonist site studies

Research Findings and Key Insights

  • nAChR Labeling : MBTA’s specificity for Cys-192/193 confirmed through CNBr fragmentation and Edman degradation, identifying these residues as critical for acetylcholine binding .
  • Viral Inhibition : MBTA’s membrane-impermeable nature allows selective extracellular thiol alkylation, blocking HCVpp and HPV entry at ≤1 mM .
  • Comparative Reactivity : Hydrophilic reagents like MBTA and MPTA react faster with water-exposed cysteines than hydrophobic analogs (PyrM) .

Biological Activity

4-(N-Maleimido)benzyl-a-trimethylammonium iodide (CAS Number: 34696-66-7) is a quaternary ammonium compound notable for its unique chemical structure and potential biological applications. This compound has garnered attention in various fields, including medicinal chemistry, biochemistry, and material science, due to its ability to interact with biological systems.

  • Molecular Formula : C₁₄H₁₇N₂O₂·I
  • Molecular Weight : 372.20 g/mol
  • Structure : The compound features a maleimide group attached to a benzyl moiety, which is further substituted with a trimethylammonium ion, contributing to its amphiphilic nature.

The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins. The positively charged trimethylammonium group facilitates electrostatic interactions with negatively charged components of cell membranes, enhancing membrane permeability and potentially leading to cell lysis. Additionally, the maleimide group can form covalent bonds with thiol groups in proteins, allowing for targeted modifications in biochemical pathways.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including this compound, exhibit significant antimicrobial activity:

  • Mechanism : QACs disrupt bacterial membranes by displacing essential cations (e.g., Ca²⁺ and Mg²⁺), leading to increased membrane permeability and subsequent cell death .
  • Efficacy : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as some fungi and viruses .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that coatings containing this compound significantly reduced bacterial colonization on surfaces compared to untreated controls. The mechanism involved direct interaction with bacterial membranes, leading to disruption and cell lysis.
  • Antifungal Activity : In vitro tests indicated that this compound also possesses antifungal properties, particularly against Candida species. The mechanism appears similar to its antibacterial action, involving membrane disruption .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₇N₂O₂·I
Molecular Weight372.20 g/mol
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
Biological ActivityMechanismReferences
AntibacterialMembrane disruption
AntifungalMembrane disruption
Potential for drug deliveryTargeted modification of proteins

Research Findings

Recent research has highlighted the versatility of this compound in various applications:

  • Drug Delivery Systems : Its ability to form stable conjugates with biomolecules makes it a candidate for targeted drug delivery systems. The maleimide group can selectively react with thiol-containing drugs or peptides, enhancing therapeutic efficacy.
  • Surface Coatings : The compound's antimicrobial properties have been utilized in developing surface coatings for medical devices, reducing infection risks associated with implants .

Q & A

Q. What is the primary application of 4-(N-Maleimido)benzyl-a-trimethylammonium Iodide in acetylcholine receptor (AChR) studies?

This compound is a sulfhydryl-specific affinity alkylating agent used to irreversibly label reduced disulfide bonds near the acetylcholine-binding site of nicotinic receptors. After reduction of the receptor’s disulfide bond (e.g., αCys192-Cys193 in AChR subunits) with dithiothreitol (DTT), the maleimide group reacts with the newly exposed thiols, while the trimethylammonium moiety mimics acetylcholine, ensuring proximity-driven covalent modification . This enables mapping of ligand-binding domains and probing conformational states (e.g., inactive vs. active receptor fixation) .

Q. How does the compound’s reactivity differ between reduced and non-reduced receptors?

In non-reduced receptors, this compound acts as a reversible competitive inhibitor. However, after DTT-mediated disulfide reduction, it becomes an irreversible inhibitor due to covalent bond formation with free thiols. The reaction rate increases by up to 1,100-fold compared to non-targeted alkylating agents like N-ethylmaleimide (NEM), demonstrating its affinity-driven specificity .

Advanced Research Questions

Q. How should researchers design experiments for affinity labeling of AChR subunits using this compound?

  • Step 1 : Purify AChR via affinity chromatography (e.g., using α-bungarotoxin columns) .
  • Step 2 : Reduce disulfide bonds with 1–5 mM DTT (pH 8.0, 30–60 min) to expose reactive thiols .
  • Step 3 : Incubate with 10–100 µM this compound (radiolabeled for tracking) in buffered solution (e.g., Tris-HCl, pH 7.4) for 15–60 min .
  • Step 4 : Terminate the reaction with excess thiols (e.g., β-mercaptoethanol) and analyze labeled subunits via SDS-PAGE/autoradiography or mass spectrometry .
  • Control : Pre-treat receptors with neurotoxins (e.g., α-bungarotoxin) to confirm binding-site specificity .

Q. How can contradictions in subunit labeling across species (e.g., Electrophorus vs. mammalian muscle) be resolved?

In Electrophorus electricus, labeling occurs predominantly on a 40 kDa α-subunit , whereas mammalian muscle receptors show labeling of both 45 kDa and 49 kDa subunits . To resolve discrepancies:

  • Perform cross-species immunoprecipitation with subunit-specific monoclonal antibodies .
  • Validate using proteolytic digestion and peptide mapping to confirm labeled regions .
  • Compare receptor isoforms via cryo-EM or X-ray crystallography to identify structural variations in cysteine proximity .

Q. How does the intramolecular distance between the maleimide group and trimethylammonium moiety influence alkylation efficiency?

The 12 Å separation in this compound optimizes steric alignment with the receptor’s cation-binding subsite, enhancing reaction rates by 1,100-fold compared to shorter/longer analogs. For example, bromoacetylcholine (9.4 Å separation) induces depolarization in reduced receptors, while this compound stabilizes an inactive state, highlighting the critical role of spatial tuning in functional outcomes .

Q. Can this compound be applied beyond nicotinic receptor studies?

Yes. For example:

  • Virology : Pre-treatment with this compound inhibits HPV pseudovirion infectivity by modifying viral thiol groups, suggesting utility in studying viral entry mechanisms .
  • Structural Biology : Maleimide-based probes (e.g., biotinylated derivatives) enable cross-linking and avidin-based purification of protein complexes .

Methodological Considerations

  • Critical Parameters :
    • Maintain anaerobic conditions during reduction to prevent thiol re-oxidation .
    • Optimize DTT concentration to avoid over-reduction of non-target disulfides .
  • Troubleshooting :
    • Low labeling efficiency: Increase incubation time or reagent concentration; confirm disulfide reduction with Ellman’s assay .
    • Non-specific binding: Include competitive ligands (e.g., acetylcholine) during alkylation .

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